

An In-Depth Technical Guide to 1H-Indole-2,5-dicarboxylic Acid

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Compound of Interest

Compound Name: 1H-indole-2,5-dicarboxylic Acid

Cat. No.: B040931

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Abstract

1H-Indole-2,5-dicarboxylic acid (I25DA) is a bifunctional aromatic molecule belonging to the indole family. Its unique structure, featuring both a hydrogen bond donor in the indole ring and two carboxylic acid groups, makes it a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties of I25DA, including its physical and spectral characteristics, chemical reactivity, and potential applications. Due to the limited availability of direct experimental data for I25DA, this guide also incorporates data from closely related indole derivatives to provide a comparative analysis.

Chemical and Physical Properties

1H-Indole-2,5-dicarboxylic acid is a white to light yellow crystalline powder.^[1] While extensive experimental data for this specific molecule is not readily available in the public domain, a combination of data from suppliers, computational predictions, and analogous compounds allows for a reasonable estimation of its properties.

Identification

Property	Value	Source
CAS Number	117140-77-9	ChemScene[2]
Molecular Formula	C ₁₀ H ₇ NO ₄	ChemScene[2]
Molecular Weight	205.17 g/mol	ChemScene[2]
IUPAC Name	1H-indole-2,5-dicarboxylic acid	
SMILES	<chem>O=C(O)c1cc2c(cc1)NC=C2C(=O)O</chem>	PubChemLite[3]
InChI	InChI=1S/C10H7NO4/c12-9(13)5-1-2-7-6(3-5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15)	PubChemLite[3]
InChIKey	MUABQYJAPOQWCH-UHFFFAOYSA-N	PubChemLite[3]

Physical Properties (Experimental and Predicted)

Direct experimental values for the physical properties of **1H-indole-2,5-dicarboxylic acid** are scarce. The table below includes predicted values and experimental data for the closely related 1H-indole-2-carboxylic acid for comparison.

Property	1H-Indole-2,5-dicarboxylic acid (Predicted/Estimated)	1H-Indole-2-carboxylic acid (Experimental)	Source
Melting Point	Not available	205 - 209 °C	Fisher Scientific[4]
Boiling Point	Not available	Not available	
Solubility	Low in non-polar solvents, likely soluble in polar aprotic solvents like DMSO.	Insoluble in water.	
pKa	Not available	Not available	
LogP	1.5643 (Predicted)	2.14 (Indole)	ChemScene[2], PubChem[5]
Topological Polar Surface Area (TPSA)	90.39 Å ² (Predicted)	ChemScene[2]	
Hydrogen Bond Donors	3 (Predicted)	ChemScene[2]	
Hydrogen Bond Acceptors	2 (Predicted)	ChemScene[2]	
Rotatable Bonds	2 (Predicted)	ChemScene[2]	

Spectroscopic Properties

Specific experimental spectra for **1H-indole-2,5-dicarboxylic acid** are not readily available. However, the expected spectral characteristics can be inferred from the analysis of related indole-2-carboxylic acid derivatives.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **1H-indole-2,5-dicarboxylic acid** in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons on the indole ring and the acidic

protons of the carboxylic acid and the N-H group. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid groups.

For comparison, the ^1H NMR spectrum of 1H-indole-2-carboxylic acid in DMSO- d_6 shows the following key signals:

- ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).[6]
- ~11.8 ppm (s, 1H): Indole N-H proton.[6]
- 7.67 - 7.08 ppm (m, 5H): Aromatic protons.[6]

^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the two carboxylic acid carbons at the lower field, followed by the signals for the aromatic carbons of the indole ring.

FT-IR Spectroscopy (Predicted)

The infrared spectrum of **1H-indole-2,5-dicarboxylic acid** is expected to exhibit characteristic absorption bands:

- Broad O-H stretch: Around 2500-3300 cm^{-1} for the carboxylic acid groups.
- N-H stretch: A sharp peak around 3300-3500 cm^{-1} .
- C=O stretch: A strong absorption around 1680-1710 cm^{-1} for the carboxylic acid carbonyls.
- C=C and C-N stretching: In the 1400-1600 cm^{-1} region, characteristic of the indole ring.

For comparison, the FT-IR spectrum of a related compound, N-Benzyl-1H-indole-2-carbohydrazide, shows characteristic peaks at 3313 cm^{-1} (N-H stretch) and 1680 cm^{-1} (C=O stretch).[7]

Chemical Reactivity and Synthesis

The chemical reactivity of **1H-indole-2,5-dicarboxylic acid** is characterized by the functionalities of the indole ring and the two carboxylic acid groups.

Reactivity of the Carboxylic Acid Groups

The carboxylic acid groups can undergo typical reactions such as:

- Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding diester.
- Amide formation: Reaction with amines using coupling agents (e.g., EDC, HATU) to form diamides. This is a common strategy in the synthesis of biologically active indole derivatives.
[8]
- Reduction: Reduction to the corresponding diol using strong reducing agents like LiAlH_4 .

Reactivity of the Indole Ring

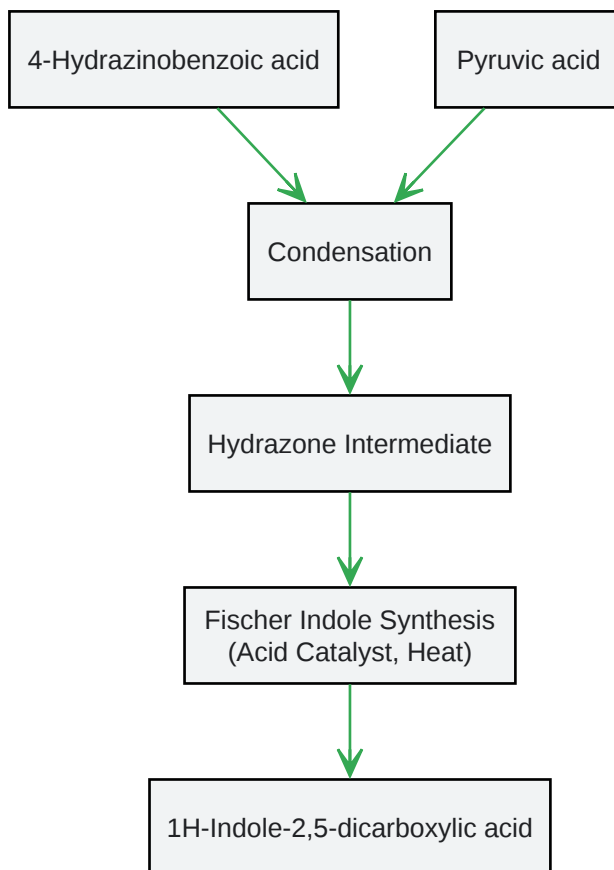
The indole nucleus is susceptible to electrophilic substitution, although the presence of the electron-withdrawing carboxylic acid groups will deactivate the ring, making these reactions more challenging compared to unsubstituted indole.

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of **1H-indole-2,5-dicarboxylic acid** is not readily available in the literature. However, a plausible synthetic route could involve the Fischer indole synthesis, a common method for preparing indoles.

Logical Relationship of a Plausible Synthetic Pathway:

Proposed Synthesis of 1H-Indole-2,5-dicarboxylic Acid

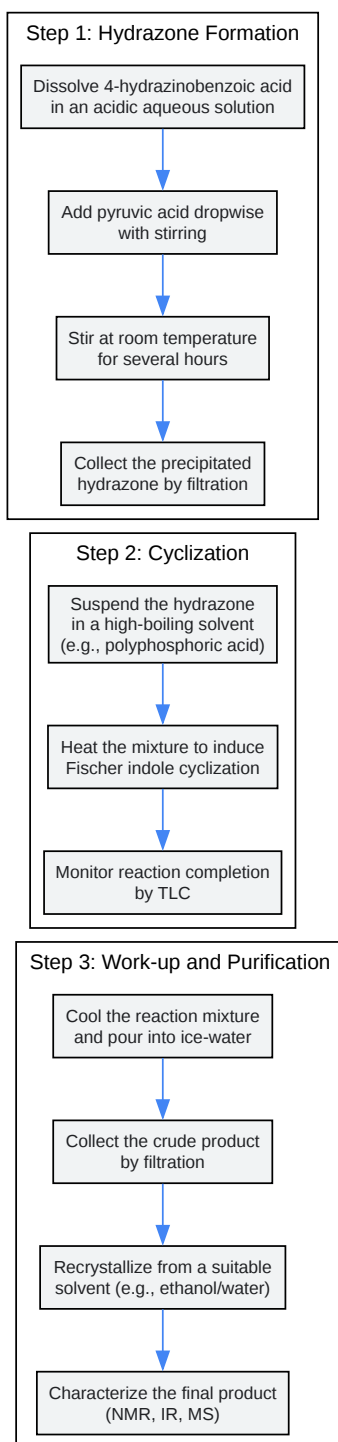


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Caption: Proposed Fischer Indole Synthesis Route.

Experimental Workflow for the Proposed Synthesis:

Experimental Workflow for Proposed Synthesis

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Caption: A plausible experimental workflow for synthesis.

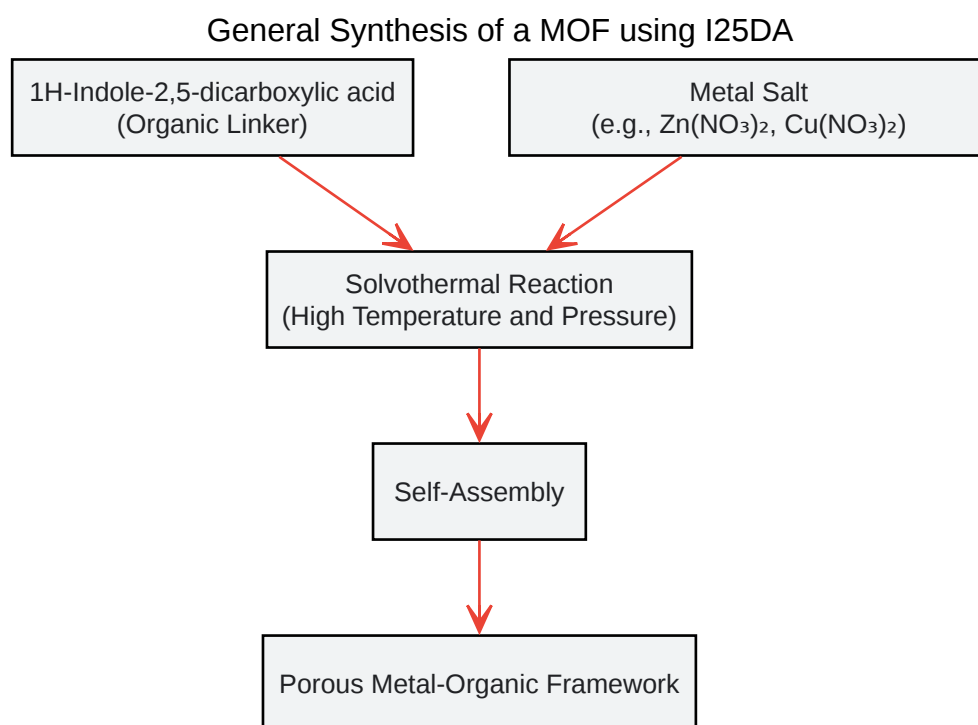
Applications

The bifunctional nature of **1H-indole-2,5-dicarboxylic acid** makes it a valuable building block in several areas of chemical science.

Metal-Organic Frameworks (MOFs)

The two carboxylic acid groups can act as linkers to coordinate with metal ions or clusters, forming extended porous structures known as Metal-Organic Frameworks (MOFs).[1] The indole moiety can introduce additional functionality and influence the electronic properties of the resulting MOF. Such MOFs could have potential applications in gas storage, catalysis, and separation.

Logical Relationship of MOF Synthesis:



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Caption: General scheme for MOF synthesis.

Pharmaceutical and Medicinal Chemistry

The indole scaffold is a common motif in many biologically active compounds. Derivatives of indole-2-carboxylic acid have been investigated for a range of therapeutic applications, including as anticancer and antiviral agents.^{[9][10][11]} The presence of a second carboxylic acid group in **1H-indole-2,5-dicarboxylic acid** offers a potential point for further chemical modification to develop novel drug candidates.

Safety and Handling

A specific Safety Data Sheet (SDS) for **1H-indole-2,5-dicarboxylic acid** is not readily available. However, based on the SDS for the related 1H-indole-2-carboxylic acid, the following precautions should be taken:

- Hazard Statements: May cause skin and eye irritation. May be harmful if swallowed or inhaled.^{[4][12]}
- Precautionary Statements:
 - Wear protective gloves, clothing, and eye/face protection.^{[4][12]}
 - Use in a well-ventilated area.^{[4][12]}
 - Wash hands thoroughly after handling.^{[4][12]}
 - In case of contact with eyes or skin, rinse immediately with plenty of water.^{[4][12]}

Conclusion

1H-Indole-2,5-dicarboxylic acid is a molecule with significant potential as a building block in both materials science and medicinal chemistry. While there is a notable lack of comprehensive experimental data for this specific compound, this guide has compiled the available information and provided context through the analysis of related indole derivatives. Further research to fully characterize its physical, chemical, and biological properties is warranted and will undoubtedly open up new avenues for its application.

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